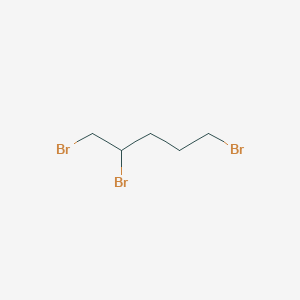
1,2,5-Tribromopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Tribromopentane is an organic compound with the molecular formula C5H9Br3. It is a brominated derivative of pentane, characterized by the presence of three bromine atoms attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5-Tribromopentane can be synthesized through the bromination of pentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and selectivity of the desired tribrominated product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions in reactors designed to handle large volumes of reactants and products. Safety measures are crucial due to the hazardous nature of bromine and the potential for side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Tribromopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted pentane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of pentene derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid, yielding pentane.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.
Major Products:
- Substituted pentane derivatives (e.g., 1,2,5-trihydroxypentane)
- Alkenes (e.g., pentene)
- Pentane (through reduction)
Aplicaciones Científicas De Investigación
1,2,5-Tribromopentane finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms involving brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing brominated analogs of bioactive compounds.
Industry: Utilized in the production of flame retardants, where brominated compounds are effective in inhibiting combustion.
Mecanismo De Acción
The mechanism of action of 1,2,5-tribromopentane depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
1,3,5-Tribromopentane: Another tribrominated pentane isomer with bromine atoms at different positions.
1,2,3-Tribromopentane: A tribrominated isomer with bromine atoms on adjacent carbon atoms.
2,3,4-Tribromopentane: A tribrominated isomer with bromine atoms on consecutive carbon atoms.
Uniqueness: 1,2,5-Tribromopentane is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. The spatial arrangement of bromine atoms affects the compound’s chemical behavior and its interactions with other molecules.
Propiedades
Fórmula molecular |
C5H9Br3 |
|---|---|
Peso molecular |
308.84 g/mol |
Nombre IUPAC |
1,2,5-tribromopentane |
InChI |
InChI=1S/C5H9Br3/c6-3-1-2-5(8)4-7/h5H,1-4H2 |
Clave InChI |
OXAPIPNZXSOIOY-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CBr)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)

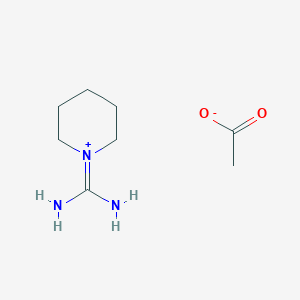
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)
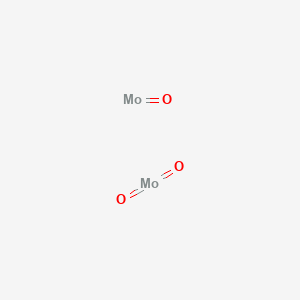
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)
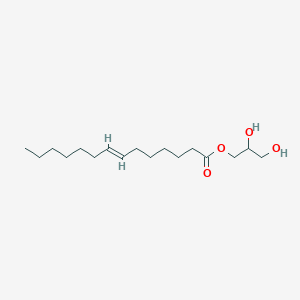
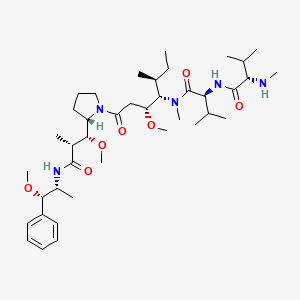
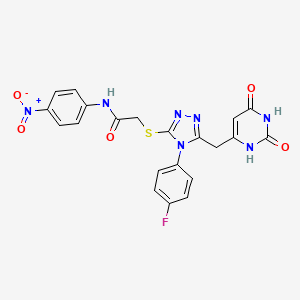
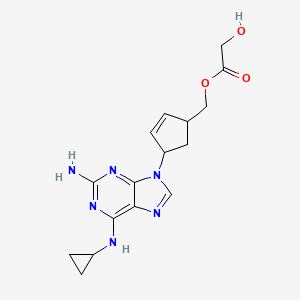
![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)
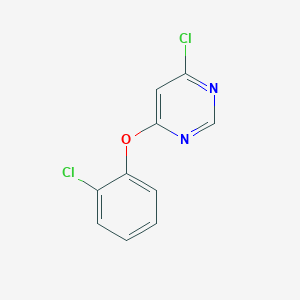
![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
